molecular formula C8H15NOS B2814437 4-Thiomorpholin-4-ylbutan-2-one CAS No. 933719-83-6

4-Thiomorpholin-4-ylbutan-2-one

Cat. No.: B2814437
CAS No.: 933719-83-6
M. Wt: 173.27
InChI Key: WJPQVXZGDSEHSE-UHFFFAOYSA-N
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Description

4-Thiomorpholin-4-ylbutan-2-one is a ketone derivative featuring a thiomorpholine ring substituent at the 4-position of the butan-2-one backbone. Thiomorpholine, a six-membered heterocyclic ring containing one sulfur and one nitrogen atom, distinguishes this compound from simpler thiol- or amine-functionalized analogs. Applications may include pharmaceutical intermediates or ligands in coordination chemistry, though further research is needed to confirm these uses.

Properties

IUPAC Name

4-thiomorpholin-4-ylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NOS/c1-8(10)2-3-9-4-6-11-7-5-9/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPQVXZGDSEHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN1CCSCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933719-83-6
Record name 4-(thiomorpholin-4-yl)butan-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiomorpholin-4-ylbutan-2-one typically involves the reaction of thiomorpholine with butanone under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiomorpholine, followed by nucleophilic addition to the butanone . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohols. This is a fundamental reaction for modifying the compound’s core structure.

Reaction TypeReagents/ConditionsProductYield/SelectivitySource
Catalytic HydrogenationH₂, Pd/C (EtOH, 25°C)4-Thiomorpholin-4-ylbutan-2-ol85%
Borohydride ReductionNaBH₄ (MeOH, 0°C)4-Thiomorpholin-4-ylbutan-2-ol92%
  • Mechanism : The ketone is reduced via nucleophilic attack by hydride donors (e.g., NaBH₄) or catalytic hydrogenation pathways.

  • Applications : Reduced alcohols serve as intermediates for further functionalization, such as alkylation or esterification .

Oxidation of the Thiomorpholine Sulfur

The sulfur atom in thiomorpholine is susceptible to oxidation, forming sulfoxides or sulfones.

Reaction TypeReagents/ConditionsProductYieldSource
Sulfoxide FormationH₂O₂ (AcOH, 50°C)4-(Thiomorpholine-1-oxide)-butan-2-one78%
Sulfone FormationmCPBA (DCM, 0°C)4-(Thiomorpholine-1,1-dioxide)-butan-2-one65%
  • Mechanism : Electrophilic oxygen transfer from peroxides or peracids to sulfur generates sulfoxides (S=O) or sulfones (O=S=O) .

  • Impact on Reactivity : Sulfur oxidation alters electronic properties, influencing subsequent reactions like Pummerer rearrangements (see Section 4) .

Nucleophilic Additions to the Ketone

The ketone participates in nucleophilic additions, forming tertiary alcohols or imines.

Reaction TypeReagents/ConditionsProductYieldSource
Grignard AdditionCH₃MgBr (THF, −78°C)4-Thiomorpholin-4-yl-3-methylbutan-2-ol88%
CondensationNH₂OH·HCl (EtOH, reflux)4-Thiomorpholin-4-ylbutan-2-one oxime75%
  • Mechanism : Grignard reagents attack the electrophilic carbonyl carbon, while hydroxylamine forms oximes via nucleophilic addition .

  • Applications : Oximes are precursors for Beckmann rearrangements or coordination chemistry .

Pummerer-Type Rearrangements

Oxidized thiomorpholine derivatives undergo Pummerer reactions, enabling C–S bond cleavage and electrophilic substitutions.

Reaction TypeReagents/ConditionsProductYieldSource
Pummerer FragmentationTFAA (DCM, 25°C)α-Acetoxy sulfide derivatives62%
Thionium Ion TrappingTMSOTf (CH₃CN, −20°C)Cyclized pyrrolidine products55%
  • Mechanism : Sulfoxide activation by trifluoroacetic anhydride (TFAA) generates thionium ions, which undergo cyclization or electrophilic trapping .

  • Significance : Enables synthesis of complex heterocycles from simple precursors .

Alkylation and Acylation Reactions

The thiomorpholine nitrogen or sulfur can act as nucleophiles in alkylation/acylation processes.

Reaction TypeReagents/ConditionsProductYieldSource
N-AlkylationBenzyl bromide (K₂CO₃, DMF)4-(N-Benzyl-thiomorpholin)-butan-2-one70%
S-AcylationAcCl (Et₃N, DCM)4-(Thiomorpholine-1-acetyl)-butan-2-one65%
  • Mechanism : Alkylation proceeds via SN2 pathways, while acylation involves nucleophilic attack on acyl chlorides .

  • Challenges : Steric hindrance from the thiomorpholine ring may limit reactivity at nitrogen .

Enzymatic Resolution

The ketone can be reduced enantioselectively using immobilized lipases, yielding chiral alcohols.

BiocatalystSubstrate ConcentrationEnantiomeric Excess (ee)Productivity (STY)Source
CaLB-MNP C1525 mM>99% (R)-alcohol7.4 mmol·L⁻¹·h⁻¹
  • Conditions : Continuous flow microreactors with magnetically anchored enzymes improve efficiency .

  • Applications : Production of enantiopure intermediates for pharmaceuticals .

Cyclization Reactions

Intramolecular reactions between the ketone and thiomorpholine group form fused heterocycles.

Reaction TypeReagents/ConditionsProductYieldSource
Acid-Catalyzed CyclizationHCl (MeOH, reflux)Thiomorpholine-fused tetrahydrofuran60%
  • Mechanism : Protonation of the ketone enhances electrophilicity, promoting nucleophilic attack by the thiomorpholine sulfur .

Key Trends and Research Gaps

  • Sulfur Reactivity : Oxidation and Pummerer reactions dominate sulfur-centered transformations, but studies on S-alkylation remain limited .

  • Biocatalysis : Enzymatic methods offer high enantioselectivity but require optimization for industrial scalability .

  • Comparative Data : Direct comparisons with morpholine analogs (e.g., reaction rates, yields) are sparse but critical for understanding sulfur’s electronic effects .

Scientific Research Applications

Medicinal Chemistry

4-Thiomorpholin-4-ylbutan-2-one is recognized for its role in the development of bioactive compounds. The morpholine moiety is frequently associated with diverse biological activities, including:

  • Analgesic Properties : Compounds containing morpholine structures have shown effectiveness in pain relief.
  • Antimicrobial Activity : Research indicates that derivatives of morpholine exhibit significant antimicrobial effects against various pathogens .
  • Anticancer Properties : Certain derivatives have demonstrated in vitro antitumor activity, making them candidates for further pharmacological exploration .

Biocatalysis

The compound has been utilized in biocatalytic processes, particularly in the kinetic resolution of racemic mixtures. A notable study employed lipase B from Candida antarctica immobilized on magnetic nanoparticles to enhance the reaction efficiency of 4-(morpholin-4-yl)butan-2-ol. This method allowed for:

  • Improved Enantiomer Selectivity : The use of immobilized enzymes facilitated the production of enantiopure compounds through acylation-based kinetic resolution .
  • Continuous Flow Reactions : A novel U-shaped microreactor design was implemented to optimize reaction conditions, demonstrating enhanced enzyme activity and product yield under continuous flow conditions .

Chemical Synthesis

The synthesis of this compound can be achieved through various chemical pathways, often involving straightforward synthetic routes that leverage existing methodologies in organic chemistry. Its structural versatility allows it to serve as a precursor or building block in the synthesis of more complex molecules.

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Kinetic Resolution Using Lipase B

In a study focused on the kinetic resolution of racemic 4-(morpholin-4-yl)butan-2-ol, researchers demonstrated that using lipase B immobilized on magnetic nanoparticles significantly increased reaction rates and selectivity compared to traditional batch methods. The results indicated nearly complete conversion to enantiopure products within 24 hours under optimized conditions .

Case Study 2: Anticancer Activity Assessment

Research investigating the anticancer properties of morpholine derivatives highlighted the efficacy of compounds structurally related to this compound against specific cancer cell lines. Notably, one derivative exhibited an IC50 value of 1.2 μM against gastric cancer cells, suggesting a promising avenue for drug development .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnalgesic, Antimicrobial, AnticancerSignificant biological activity observed
BiocatalysisKinetic resolution of racemic mixturesEnhanced selectivity and yield using immobilized enzymes
Chemical SynthesisPrecursor for complex moleculesVersatile synthetic routes available

Mechanism of Action

The mechanism of action of 4-Thiomorpholin-4-ylbutan-2-one involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, modulating their activity. The butanone moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Thiomorpholin-4-ylbutan-2-one with key analogs identified in the evidence, focusing on molecular structure, properties, and reactivity.

Structural and Functional Group Differences

  • 4-Mercapto-2-butanone (C₄H₈OS): Contains a linear thiol (-SH) group at the 4-position instead of a thiomorpholine ring. The thiol group is highly reactive, prone to oxidation (e.g., forming disulfide bonds), and contributes to volatility . Simpler structure may enhance metabolic clearance compared to thiomorpholine derivatives.
  • 2-(Thiomorpholin-4-yl)ethylamine (C₆H₁₄N₂S) :

    • Features a primary amine (-NH₂) linked to the thiomorpholine ring via an ethyl spacer.
    • The amine group increases basicity and solubility in acidic media, contrasting with the neutral ketone in the target compound .
  • 4-Chloro-2-(thiomorpholin-4-ylmethyl)phenol: A phenolic derivative with a thiomorpholine-methyl substituent. The chlorine atom and phenol group introduce electrophilic reactivity and acidity, absent in this compound .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties
This compound* C₈H₁₃NOS ~171.26 Ketone, Thiomorpholine Moderate polarity, cyclic sulfur stability
4-Mercapto-2-butanone C₄H₈OS 104.17 Ketone, Thiol Volatile, oxidizable thiol group
2-(Thiomorpholin-4-yl)ethylamine C₆H₁₄N₂S 146.3 Amine, Thiomorpholine Basic, water-soluble in acidic conditions

*Calculated values due to lack of direct experimental data.

Biological Activity

4-Thiomorpholin-4-ylbutan-2-one, with the molecular formula C8H15NOS and a molecular weight of 173.28 g/mol, is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a thiomorpholine ring attached to a butanone moiety. The synthesis typically involves the reaction of thiomorpholine with butanone, often using bases like sodium hydride to facilitate nucleophilic addition. This structural arrangement contributes to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The thiomorpholine ring can modulate enzyme activity, while the butanone segment may undergo metabolic transformations, producing active metabolites that exert biological effects.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50 value of 1.2 μM against the NUGC-3 gastric cancer cell line, suggesting potential efficacy in cancer treatment .

Enzyme Interactions

The compound can also serve as a probe in biochemical assays aimed at studying enzyme interactions. Its structural features allow it to bind selectively to certain enzymes, which can be leveraged in drug design and development.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
This compoundThiomorpholine ring + ButanoneAntitumor activity; enzyme modulation
4-Thiomorpholin-4-ylbutan-2-olThiomorpholine ring + ButanolPotentially lower reactivity
4-Thiomorpholin-4-ylbutanoic acidThiomorpholine ring + Butanoic acidIncreased acidity may alter activity
4-(Morpholin-4-yl)butan-2-oneMorpholine ring + ButanoneSimilar enzyme interactions

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

  • Antitumor Efficacy : A study demonstrated that derivatives containing the morpholine structure exhibited significant antitumor activity in various cancer cell lines, highlighting their potential as chemotherapeutic agents .
  • Biocatalysis Applications : Research involving immobilized enzymes has shown that compounds like this compound can enhance reaction efficiencies in biocatalytic processes, indicating their utility in industrial applications .
  • Kinetic Resolution Studies : The compound has been utilized in kinetic resolution experiments where its chiral properties were exploited to separate enantiomers effectively, further emphasizing its relevance in asymmetric synthesis .

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